molecular formula C8H9Cl3N4O B14352893 [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride

[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride

Cat. No.: B14352893
M. Wt: 283.5 g/mol
InChI Key: LQMGXNGGJFXUDY-UHFFFAOYSA-N
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Description

[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride is a chemical compound that features a hydrazinylidene group attached to a 2,6-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride typically involves the reaction of 2,6-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with urea under acidic conditions to yield the final product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylhydrazine: Shares the 2,6-dichlorophenyl group but lacks the urea moiety.

    2,6-Dichlorophenyl isothiocyanate: Contains the 2,6-dichlorophenyl group with an isothiocyanate functional group.

    2,6-Dichlorophenol: A simpler compound with only the 2,6-dichlorophenyl group and a hydroxyl group.

Uniqueness

[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride is unique due to the presence of both the hydrazinylidene and urea groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C8H9Cl3N4O

Molecular Weight

283.5 g/mol

IUPAC Name

[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride

InChI

InChI=1S/C8H8Cl2N4O.ClH/c9-5-2-1-3-6(10)7(5)14-13-4-12-8(11)15;/h1-4,14H,(H3,11,12,13,15);1H

InChI Key

LQMGXNGGJFXUDY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N/N=C/NC(=O)N)Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN=CNC(=O)N)Cl.Cl

Origin of Product

United States

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